3-(4-fluorophenyl)-2,11-dimethyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione
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Overview
Description
3-(4-fluorophenyl)-2,11-dimethyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione is a complex organic compound with a unique structure that incorporates a fluorophenyl group, a methano bridge, and a benzoxadiazocine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenyl)-2,11-dimethyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione typically involves multiple steps:
Formation of the Benzoxadiazocine Ring: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a substitution reaction, often using a fluorinated benzene derivative.
Methano Bridge Formation: The methano bridge is formed through a series of reactions that may include reduction and cyclization steps.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thione group.
Reduction: Reduction reactions can target the benzoxadiazocine ring, potentially leading to ring-opening or modification.
Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products
Oxidation Products: Oxidation can lead to sulfoxides or sulfones.
Reduction Products: Reduction may yield partially or fully reduced benzoxadiazocine derivatives.
Substitution Products: Substitution reactions can introduce various functional groups onto the fluorophenyl ring.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of benzoxadiazocine derivatives.
Biology
In biological research, the compound’s potential as a pharmacophore is explored. Its unique structure may interact with biological targets in novel ways, making it a candidate for drug development.
Medicine
Medicinal chemistry research focuses on the compound’s potential therapeutic applications. Its ability to interact with specific molecular targets could lead to the development of new drugs for various diseases.
Industry
Mechanism of Action
The mechanism of action of 3-(4-fluorophenyl)-2,11-dimethyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione involves its interaction with molecular targets through its unique structural features. The fluorophenyl group can engage in π-π interactions, while the thione group can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chlorophenyl)-2,11-dimethyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione
- 3-(4-bromophenyl)-2,11-dimethyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione
Uniqueness
The presence of the fluorophenyl group in 3-(4-fluorophenyl)-2,11-dimethyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione imparts unique electronic properties compared to its chloro- and bromo-substituted analogs. This can influence its reactivity and interactions with biological targets, making it a distinct compound of interest in research and development.
Properties
Molecular Formula |
C18H17FN2OS |
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Molecular Weight |
328.4 g/mol |
IUPAC Name |
10-(4-fluorophenyl)-9,13-dimethyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-triene-11-thione |
InChI |
InChI=1S/C18H17FN2OS/c1-11-16-14-5-3-4-6-15(14)22-18(11,2)21(17(23)20-16)13-9-7-12(19)8-10-13/h3-11,16H,1-2H3,(H,20,23) |
InChI Key |
VKXXSOQCNNQBBU-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2C3=CC=CC=C3OC1(N(C(=S)N2)C4=CC=C(C=C4)F)C |
Origin of Product |
United States |
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